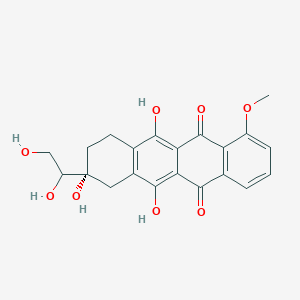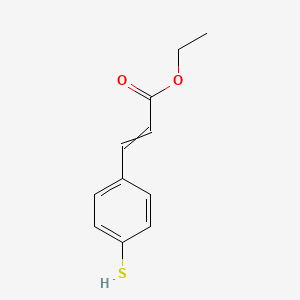
7-脱氧阿霉素醇苷配基(非对映异构体混合物)85%
描述
(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione: is a metabolite of Doxorubicin, a well-known chemotherapy drug. This compound is a synthetic mixture of diastereomers, which are stereoisomers that are not mirror images of each other. It has a molecular formula of C21H20O8 and a molecular weight of 400.38 . This compound is widely used in various scientific and medical research areas, including cancer, cardiovascular diseases, and diabetes studies .
科学研究应用
7-Deoxy Doxorubicinol Aglycone is extensively used in scientific research due to its diverse applications:
Chemistry: It is used in the synthesis of novel drugs and compounds.
Biology: The compound aids in investigating the structure and function of proteins, enzymes, and other biomolecules.
Medicine: Research has shown its ability to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
The primary targets of 7-Deoxy Doxorubicinol Aglycone are specific proteins and enzymes within the body . The compound interacts with these targets, potentially inducing alterations in their structure and function .
Mode of Action
It is hypothesized that it interacts with specific proteins and enzymes within the body, potentially inducing alterations in their structure and function . This interaction can lead to changes in biochemical and physiological processes within the body .
Biochemical Pathways
7-Deoxy Doxorubicinol Aglycone affects several biochemical pathways. It has been shown to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels . Additionally, it exhibits antioxidant properties, reducing the production of free radicals and interfering with specific enzyme activity .
Pharmacokinetics
The pharmacokinetics of 7-Deoxy Doxorubicinol Aglycone involves its absorption, distribution, metabolism, and excretion (ADME). In clinical samples, 7-Deoxy Doxorubicinol Aglycone was the major aglycone detectable in 35/50 samples and a concentration range of 1.0–12.7 μg L−1 . The aglycones proved to be stable in plasma when stored for 24 h at room temperature and for 12 weeks at − 20 °C or − 80 °C .
Result of Action
The molecular and cellular effects of 7-Deoxy Doxorubicinol Aglycone’s action include its ability to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels . It also exhibits antioxidant properties, reducing the production of free radicals and interfering with specific enzyme activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Deoxy Doxorubicinol Aglycone. For instance, the degradation pattern of doxorubicin in plasma under long-term storage was analyzed with respect to the formation of aglycone products .
生化分析
Biochemical Properties
7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% demonstrates a spectrum of biochemical and physiological effects . It has shown its ability to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels . Although the precise mechanism of action remains incompletely understood, it is hypothesized that 7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% interacts with specific proteins and enzymes within the body, potentially inducing alterations in their structure and function .
Cellular Effects
In clinical samples, 7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% was the major aglycone detectable . The compound demonstrates a spectrum of biochemical and physiological effects . Research has shown its ability to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels .
Molecular Mechanism
Although the precise mechanism of action remains incompletely understood, it is hypothesized that 7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% interacts with specific proteins and enzymes within the body, potentially inducing alterations in their structure and function .
Temporal Effects in Laboratory Settings
Substantial degradation of doxorubicin in plasma occurred within a storage period of one year, but this did not lead to the formation of aglycones . In clinical samples, 7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% was the major aglycone detectable in 35/50 samples and a concentration range of 1.0–12.7 µg L−1 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deoxy Doxorubicinol Aglycone involves multiple steps, starting from the precursor Doxorubicin. The process typically includes reduction and deoxygenation reactions to remove the hydroxyl group at the 7th position. Common reagents used in these reactions include sodium borohydride and palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 7-Deoxy Doxorubicinol Aglycone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is then formulated as a mixture of diastereomers with a purity of 85% .
化学反应分析
Types of Reactions: 7-Deoxy Doxorubicinol Aglycone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can further modify the compound by adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
相似化合物的比较
Doxorubicin: The parent compound from which 7-Deoxy Doxorubicinol Aglycone is derived.
Doxorubicinol: Another metabolite of Doxorubicin with different functional groups.
Epirubicin: A stereoisomer of Doxorubicin with similar applications in cancer treatment.
Uniqueness: 7-Deoxy Doxorubicinol Aglycone is unique due to its specific structural modifications, which result in different biochemical and physiological effects compared to its parent compound and other metabolites. Its ability to form a mixture of diastereomers adds to its distinctiveness, providing a broader range of interactions with biological targets .
属性
IUPAC Name |
(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13?,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIPNOEJDYNRR-QUXALOBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(CO)O)O)C(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675665 | |
| Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187105-52-8 | |
| Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)





![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)
pyrimidine-2,4-dione](/img/structure/B1140558.png)
![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)

